8S-Hete

Catalog No.
S623592
CAS No.
98462-03-4
M.F
C20H32O3
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8S-Hete

CAS Number

98462-03-4

Product Name

8S-Hete

IUPAC Name

(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1

InChI Key

NLUNAYAEIJYXRB-VYOQERLCSA-N

SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

Synonyms

8S-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O

8S-Hydroxyeicosatetraenoic acid, commonly referred to as 8S-HETE, is a bioactive lipid derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation. It possesses a hydroxyl group at the 8th carbon position and is characterized by its specific double bond configurations at the 5th, 9th, 11th, and 14th positions. The molecular formula of 8S-HETE is C20H32O3, and it is classified as a monohydroxy fatty acid within the family of hydroxyeicosatetraenoic acids (HETEs) .

8S-HETE is primarily produced through enzymatic pathways involving lipoxygenases, which catalyze the oxidation of arachidonic acid. It is recognized for its significant role in various physiological processes, including inflammation, cell proliferation, and differentiation .

8(S)-HETE acts as a ligand (signaling molecule) for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and to a lesser extent PPARγ []. PPARs are nuclear hormone receptors that regulate gene expression in response to various stimuli, including fatty acids like 8(S)-HETE []. By binding to PPARs, 8(S)-HETE can influence the transcription of genes involved in diverse cellular processes, such as adipocyte differentiation (development of fat cells) and inflammation [, ].

Biosynthesis and Properties:

8S-Hete, also known as 8(S)-hydroxyeicosatetraenoic acid, is a signaling molecule produced in the body from arachidonic acid through an enzymatic process []. This process is stereoselective, meaning it specifically produces the 8S isomer of Hete, and is catalyzed by the enzyme 8S-lipoxygenase []. 8S-Hete is one of many forms of hydroxyeicosatetraenoic acids (HETEs) involved in various biological functions [].

Potential Roles in Cellular Processes:

Research suggests that 8S-Hete may play a role in various cellular processes, including:

  • Inflammation: Studies have shown that 8S-Hete levels can increase in response to inflammatory stimuli, suggesting a potential role in inflammatory signaling [].
  • Skin function: 8S-Hete has been detected in mouse skin and may be involved in regulating skin cell proliferation and differentiation [, ].
  • Other potential functions: Research is ongoing to explore the potential roles of 8S-Hete in other biological processes, such as blood pressure regulation and cancer development [, ].

The formation of 8S-HETE occurs through the oxidation of arachidonic acid, typically mediated by lipoxygenases. The reaction mechanism involves the introduction of molecular oxygen into the fatty acid chain, leading to the formation of hydroperoxy intermediates before being converted into hydroxylated products like 8S-HETE. Specifically, enzymes such as 8-lipoxygenase are responsible for this conversion .

  • Arachidonic acid undergoes lipoxygenase-catalyzed oxidation.
  • Hydroperoxy intermediates are formed.
  • These intermediates are then reduced to yield 8S-HETE.

Additionally, non-enzymatic pathways can also produce 8S-HETE from arachidonic acid under certain conditions .

8S-HETE exhibits several biological activities that influence various cellular functions. It is known to activate protein kinase C in mouse keratinocytes with an IC50 value of approximately 100 µM . Furthermore, it acts as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα) at low concentrations (as low as 0.3 µM), which plays a critical role in regulating lipid metabolism and inflammation .

In addition to its receptor-mediated effects, 8S-HETE also participates in inflammatory responses and has been implicated in processes such as cell growth and differentiation .

The synthesis of 8S-HETE can be achieved through various methods:

  • Enzymatic Synthesis: This is the primary method involving the use of lipoxygenases (specifically 8-lipoxygenase) to catalyze the conversion of arachidonic acid into 8S-HETE. Recombinant Escherichia coli expressing lipoxygenases has been utilized for this purpose .
  • Non-Enzymatic Oxidation: Under oxidative stress conditions or in the presence of reactive oxygen species, arachidonic acid can undergo spontaneous oxidation to form 8S-HETE without enzymatic intervention .
  • Chemical Synthesis: Laboratory-based synthetic routes may involve multi-step organic reactions to construct the hydroxylated product from simpler precursors.

The unique properties of 8S-HETE make it valuable in various research and therapeutic applications:

  • Inflammation Research: Due to its role in inflammatory pathways, it serves as a model compound for studying inflammatory diseases.
  • Cancer Research: Its involvement in cell proliferation makes it relevant for investigations into cancer biology.
  • Metabolic Studies: As an activator of PPARα, it is studied for its potential implications in metabolic disorders and obesity-related research .

Interaction studies involving 8S-HETE primarily focus on its binding affinities and activation potentials with various receptors:

  • PPARα Activation: Studies have demonstrated that 8S-HETE selectively activates PPARα, influencing gene expression related to lipid metabolism .
  • Protein Kinase C Activation: The activation of protein kinase C by 8S-HETE has been shown to affect downstream signaling pathways involved in cell growth and differentiation .

These interactions highlight its potential as a therapeutic target in metabolic and inflammatory diseases.

Several compounds share structural similarities with 8S-HETE, particularly within the hydroxyeicosatetraenoic acid family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
5-Hydroxyeicosatetraenoic Acid (5-HETE)Hydroxyl group at position 5Involved in vasodilation and inflammatory responses
12-Hydroxyeicosatetraenoic Acid (12-HETE)Hydroxyl group at position 12Plays a role in platelet aggregation
15-Hydroxyeicosatetraenoic Acid (15-HETE)Hydroxyl group at position 15Associated with anti-inflammatory effects
Arachidonic AcidPrecursor fatty acid with multiple unsaturated bondsSource for all HETEs; key player in inflammation

While all these compounds are derived from arachidonic acid and possess hydroxyl groups at different positions, 8S-HETE's unique activation profile for PPARα distinguishes it from others, making it particularly relevant in metabolic studies .

Physical Description

Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.23514488 g/mol

Monoisotopic Mass

320.23514488 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A solution in ethanol

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

8S-HETE

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]

Dates

Modify: 2023-08-15
1.Hughes, M.A., and Brash, A.R. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. Biochimica et Biophysica Acta 1081, 347-354 (1991).

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